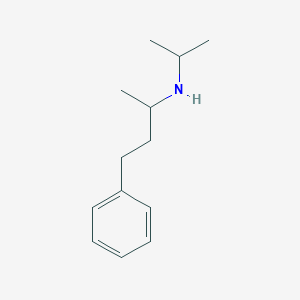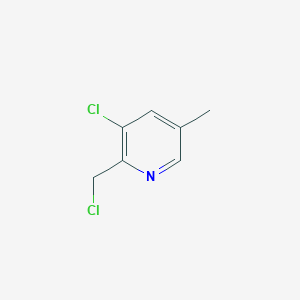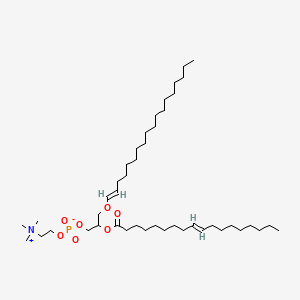
1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine is a complex lipid molecule belonging to the class of glycerophospholipids. It is characterized by the presence of a long-chain unsaturated fatty acid, oleic acid, and a phosphocholine head group. This compound is significant in various biological processes and is a key component of cell membranes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with oleic acid, followed by the introduction of the phosphocholine group. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The final product is purified using techniques like column chromatography to ensure high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphatidylation processes. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) ensures the efficient production of high-purity this compound .
化学反应分析
Types of Reactions
1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated bonds in the fatty acid chains, leading to the formation of peroxides and other oxidative products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phosphocholine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Peroxides and aldehydes.
Reduction: Saturated glycerophospholipids.
Substitution: Various phospholipid derivatives with different head groups.
科学研究应用
1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and membrane dynamics.
Biology: Plays a crucial role in cell membrane structure and function, and is used in studies related to membrane fluidity and signaling.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form liposomes.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals for its emulsifying properties
作用机制
The mechanism of action of 1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It interacts with various membrane proteins and receptors, modulating their activity and affecting cellular signaling pathways. The compound’s unsaturated fatty acid chains allow for greater flexibility and fluidity in the membrane, which is crucial for proper cell function .
相似化合物的比较
Similar Compounds
- 1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphoethanolamine
- 1-(1Z-Octadecenyl)-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine
- 1-(1Z-Octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine .
Uniqueness
1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine is unique due to its specific combination of an unsaturated fatty acid and a phosphocholine head group. This structure imparts distinct biophysical properties, such as enhanced membrane fluidity and specific interactions with membrane proteins, making it a valuable compound for various applications .
属性
分子式 |
C44H86NO7P |
|---|---|
分子量 |
772.1 g/mol |
IUPAC 名称 |
[3-[(E)-octadec-1-enoxy]-2-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H86NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-49-41-43(42-51-53(47,48)50-40-38-45(3,4)5)52-44(46)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,36,39,43H,6-20,22,24-35,37-38,40-42H2,1-5H3/b23-21+,39-36+ |
InChI 键 |
DSWOVBIRJNAJAF-MKQSQOIWSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC/C=C/OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


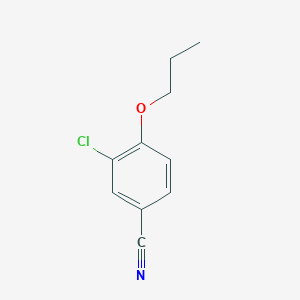

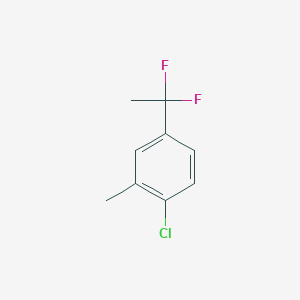

![5H-Spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12090479.png)
![2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid](/img/structure/B12090483.png)
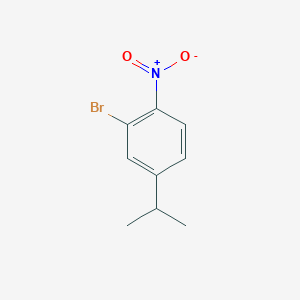
![4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B12090502.png)
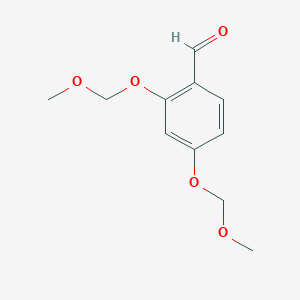

![4-{2-[(2-Fluorophenyl)methoxy]ethyl}piperidine](/img/structure/B12090510.png)
